methyl 2-amino-2-(oxan-4-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-2-(oxan-4-yl)propanoate hydrochloride (M2A2OPHCl) is an organic compound with a molecular formula of C6H13NO3•HCl. It is a white crystalline solid with a melting point of 141-144 °C. M2A2OPHCl is used for a variety of purposes, including as a starting material for the synthesis of pharmaceuticals, as a reagent for the synthesis of amines, and as a catalyst for organic reactions.
Mechanism of Action
Methyl 2-amino-2-(oxan-4-yl)propanoate hydrochloride acts as a proton acceptor, allowing for the formation of amines from carboxylic acids. It also acts as a catalyst for organic reactions, allowing for the formation of compounds from simpler starting materials.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to bind to proteins, such as cytochrome P450, and to modulate the activity of certain proteins.
Advantages and Limitations for Lab Experiments
Methyl 2-amino-2-(oxan-4-yl)propanoate hydrochloride is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. However, it is hygroscopic and can be difficult to handle in a laboratory setting.
Future Directions
Methyl 2-amino-2-(oxan-4-yl)propanoate hydrochloride has a wide range of potential applications in the pharmaceutical and chemical industries. Future research could focus on developing new methods for the synthesis of amines, peptides, and other compounds using this compound as a starting material. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential uses as an inhibitor of enzymes and as a modulator of protein activity.
Synthesis Methods
Methyl 2-amino-2-(oxan-4-yl)propanoate hydrochloride is synthesized from the reaction of 2-amino-2-(oxan-4-yl)propanoic acid and hydrochloric acid. The reaction is conducted in aqueous solution at room temperature. The reaction produces a white precipitate, which is then collected and dried.
Scientific Research Applications
Methyl 2-amino-2-(oxan-4-yl)propanoate hydrochloride is widely used in scientific research due to its versatility. It has been used in the synthesis of amines, as a catalyst for organic reactions, and as a starting material for the synthesis of pharmaceuticals. It is also used in the synthesis of peptides, as a reagent for the synthesis of amino acids, and as an inhibitor of enzymes.
Properties
IUPAC Name |
methyl 2-amino-2-(oxan-4-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(10,8(11)12-2)7-3-5-13-6-4-7;/h7H,3-6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSNMONIAYXUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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